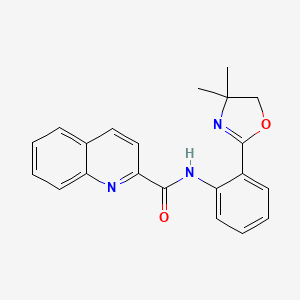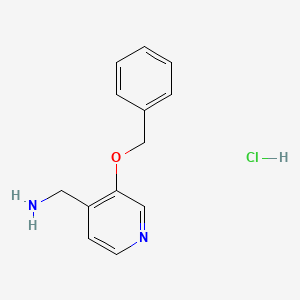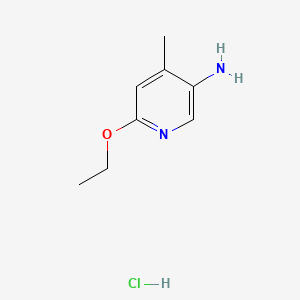![molecular formula C13H21N5 B8250076 6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine](/img/structure/B8250076.png)
6-(1'-Methyl-1H,1'H-[2,2'-biimidazol]-1-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is a compound that features a biimidazole core structure with a hexylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine typically involves the following steps:
Formation of the Biimidazole Core: The biimidazole core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diketones and ammonium acetate under microwave-assisted conditions.
Attachment of the Hexylamine Side Chain: The hexylamine side chain can be introduced through nucleophilic substitution reactions, where the biimidazole core is reacted with hexylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the biimidazole core.
Reduction: Reduced forms of the biimidazole core.
Substitution: Alkylated derivatives of the hexylamine side chain.
Aplicaciones Científicas De Investigación
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. The hexylamine side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1H,1’H-2,2’-Biimidazole: A simpler biimidazole compound without the hexylamine side chain.
1,1’-Dimethyl-1H,1’H-2,2’-biimidazole: A biimidazole compound with methyl groups instead of a hexylamine side chain.
Uniqueness
6-(1’-Methyl-1H,1’H-[2,2’-biimidazol]-1-yl)hexan-1-amine is unique due to the presence of the hexylamine side chain, which imparts distinct chemical and biological properties. This side chain enhances the compound’s solubility, reactivity, and potential bioactivity compared to its simpler counterparts.
Propiedades
IUPAC Name |
6-[2-(1-methylimidazol-2-yl)imidazol-1-yl]hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-17-10-7-15-12(17)13-16-8-11-18(13)9-5-3-2-4-6-14/h7-8,10-11H,2-6,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETSKFWPRDLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-1-phenyldibenzo[b,d]furan](/img/structure/B8250008.png)
![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B8250014.png)








